N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-methylpiperazin-1-yl)propanamide dioxalate
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Overview
Description
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-methylpiperazin-1-yl)propanamide dioxalate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dioxin ring and a piperazine moiety, making it an interesting subject for chemical research and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-methylpiperazin-1-yl)propanamide dioxalate typically involves multiple steps:
Formation of the Dioxin Ring: The initial step involves the formation of the dioxin ring through a cyclization reaction. This can be achieved by reacting catechol with an appropriate dihalide under basic conditions.
Attachment of the Piperazine Moiety: The next step involves the introduction of the piperazine ring. This can be done through a nucleophilic substitution reaction where the piperazine ring is attached to the dioxin ring.
Formation of the Propanamide Linkage: The final step involves the formation of the propanamide linkage. This can be achieved by reacting the intermediate compound with a suitable acylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to achieve the desired product on a large scale.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-methylpiperazin-1-yl)propanamide dioxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include halides, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may result in the formation of alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies related to enzyme inhibition or receptor binding due to its unique structure.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-methylpiperazin-1-yl)propanamide dioxalate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(tert-Butyl)-4-(6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl-1,1-biphenyl-2-sulfonamide
- 4-Methoxyphenethylamine
Uniqueness
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-methylpiperazin-1-yl)propanamide dioxalate is unique due to its combination of a dioxin ring and a piperazine moiety, which is not commonly found in other compounds. This unique structure may confer specific biological activities and chemical reactivity that distinguish it from similar compounds.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylpiperazin-1-yl)propanamide;oxalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3.2C2H2O4/c1-18-6-8-19(9-7-18)5-4-16(20)17-13-2-3-14-15(12-13)22-11-10-21-14;2*3-1(4)2(5)6/h2-3,12H,4-11H2,1H3,(H,17,20);2*(H,3,4)(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACUSFWRFYNKFG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCC(=O)NC2=CC3=C(C=C2)OCCO3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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